

Essential Safety and Logistical Guide for Handling Yttrium-90

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yttrium-90
Cat. No.: B1217062

[Get Quote](#)

This document provides comprehensive, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of **Yttrium-90** (Y-90). Adherence to these protocols is critical for minimizing radiation exposure and ensuring a safe laboratory environment.

Radiological Properties of Yttrium-90

Yttrium-90 is a pure beta-emitting radioisotope. Understanding its physical characteristics is fundamental to implementing appropriate safety measures.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Value
Radiation Type	Beta (β^-)
Half-life	64.05 hours (2.67 days) [1] [2] [5]
Maximum Beta Energy	2.28 MeV [1] [5]
Average Beta Energy	0.9336 MeV [1]
Maximum Range in Tissue	~11 mm [7]
Average Range in Tissue	~2.5 mm [7]
Secondary Emissions	Bremsstrahlung (X-rays) [1]

Personal Protective Equipment (PPE) and Dosimetry

A multi-layered approach to PPE is essential to protect against contamination and radiation exposure. Standard laboratory PPE must be supplemented with radiation-specific equipment.

Core PPE Requirements

PPE Component	Specification	Rationale
Gloves	Double-layered vinyl or nitrile gloves are recommended. [8]	Provides a primary barrier against skin contamination. Double-gloving allows for the quick removal of a contaminated outer layer. [8] Standard glove thickness offers minimal shielding from Y-90's high-energy beta particles. [7]
Lab Coat/Gown	Standard laboratory coat.	Protects underlying clothing and skin from contamination.
Eye Protection	Safety glasses or goggles are required. [7]	Protects the eyes from splashes of radioactive material. The addition of an acrylic layer to leaded glasses can further reduce radiation dose to the eyes. [9]
Shoe Covers	Disposable shoe covers.	Prevents the spread of contamination outside of the designated work area. [10]

Dosimetry for Exposure Monitoring

Monitoring radiation exposure to the hands and body is critical when handling Y-90.

Dosimeter Type	Placement	Purpose
Whole-Body Dosimeter	Worn on the torso at collar level (outside any lead apron). [10]	Measures deep and shallow dose equivalent to the whole body.
Ring Dosimeter (TLD)	Worn on the dominant hand, or on the hand likely to receive the highest dose, with the label facing the palm. [10] [11]	Measures extremity dose, particularly to the hands, which are often closest to the radioactive source.

A study on the preparation of Y-90 resin microspheres reported the following hand exposure data:

Hand	Average Dose per Dose Draw (mSv)
Right (Dominant)	0.12 [11]
Left (Non-dominant)	0.21 [11]

These values were recorded for activity preparations ranging from 0.58 GBq to 11.86 GBq.[\[11\]](#)

Shielding Principles and Materials

Effective shielding for Y-90 requires a dual approach to account for both primary beta particles and secondary Bremsstrahlung radiation.

- Beta Radiation Shielding: Low atomic number (low-Z) materials are most effective for shielding beta particles. Acrylic is a common and effective choice.[\[7\]](#)[\[10\]](#)
 - A thickness of 9.2 mm of plastic is sufficient to absorb all beta emissions from Y-90.[\[12\]](#)
- Bremsstrahlung Shielding: High atomic number (high-Z) materials like lead or tungsten are necessary to attenuate the secondary X-rays (Bremsstrahlung) produced when beta particles interact with shielding or other materials.[\[7\]](#)[\[13\]](#)
 - It is often recommended to use a combination of materials: an inner layer of a low-Z material like acrylic to stop the beta particles, and an outer layer of a high-Z material like

lead or tungsten to absorb the resulting Bremsstrahlung.[7]

Shielding Material	Application	Recommended Thickness/Specifications
Acrylic	Primary beta shielding for vials, syringes, and work areas (e.g., L-shields).[7][10][14]	Sufficient thickness to stop beta particles (e.g., >9.2 mm).[12]
Lead/Tungsten	Bremsstrahlung shielding, often used in combination with acrylic. Used for shipping containers and storage pigs.[7][11][13]	A 0.4 mm thickness of lead can reduce the transmission of Y-90 beta rays and Bremsstrahlung to less than 1%. [15] Tungsten has been identified as an optimal material for efficient shielding against Y-90 radiation.[13]

Experimental Protocols

The following protocols provide step-by-step guidance for the safe handling of **Yttrium-90** in a laboratory setting.

Protocol 1: Preparation for Handling Y-90

- Designate Work Area: Cordon off and clearly label a designated work area with "Caution, Radioactive Materials" signage.[14]
- Prepare Surfaces: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[14]
- Assemble Equipment:
 - Place all necessary non-radioactive materials (pipettes, tubes, etc.) within the designated area.
 - Position an acrylic L-shield to provide shielding for the torso and face.[14]

- Have a calibrated radiation survey meter (e.g., a GM detector) readily available.[[16](#)]
- Prepare a dedicated radioactive waste container.[[14](#)]
- Don PPE: Put on all required personal protective equipment, including a lab coat, double gloves, and safety eyewear.[[7](#)][[8](#)]
- Don Dosimetry: Attach your whole-body and ring dosimeters as specified.[[10](#)][[11](#)]
- Pre-work Survey: Perform a background radiation survey of the work area and record the results.

Protocol 2: Handling and Experimental Procedures

- Introduce Y-90 to Work Area: Transfer the Y-90 stock vial, kept in its shielded container (e.g., lead pig), to the designated work area behind the acrylic shield.[[11](#)]
- Minimize Exposure Time: Plan all procedures to minimize the time spent handling the radioactive material. The principle of ALARA (As Low As Reasonably Achievable) should always be followed.[[10](#)]
- Maximize Distance: Use remote handling tools such as tongs or forceps to manipulate vials and other equipment whenever possible to increase the distance from the source.[[10](#)][[11](#)]
- Use Shielding:
 - Keep the Y-90 stock vial in its shielded container at all times, except when making a transfer.
 - Use an acrylic syringe shield when drawing and dispensing Y-90 solutions.[[11](#)][[14](#)]
- Perform Work: Carry out all experimental manipulations behind the acrylic L-shield.
- Continuous Monitoring: Periodically use the survey meter to check for contamination on gloves and the work area during the procedure. If contamination is found on the outer gloves, remove and dispose of them immediately in the designated radioactive waste container, then continue with the inner pair.[[8](#)]

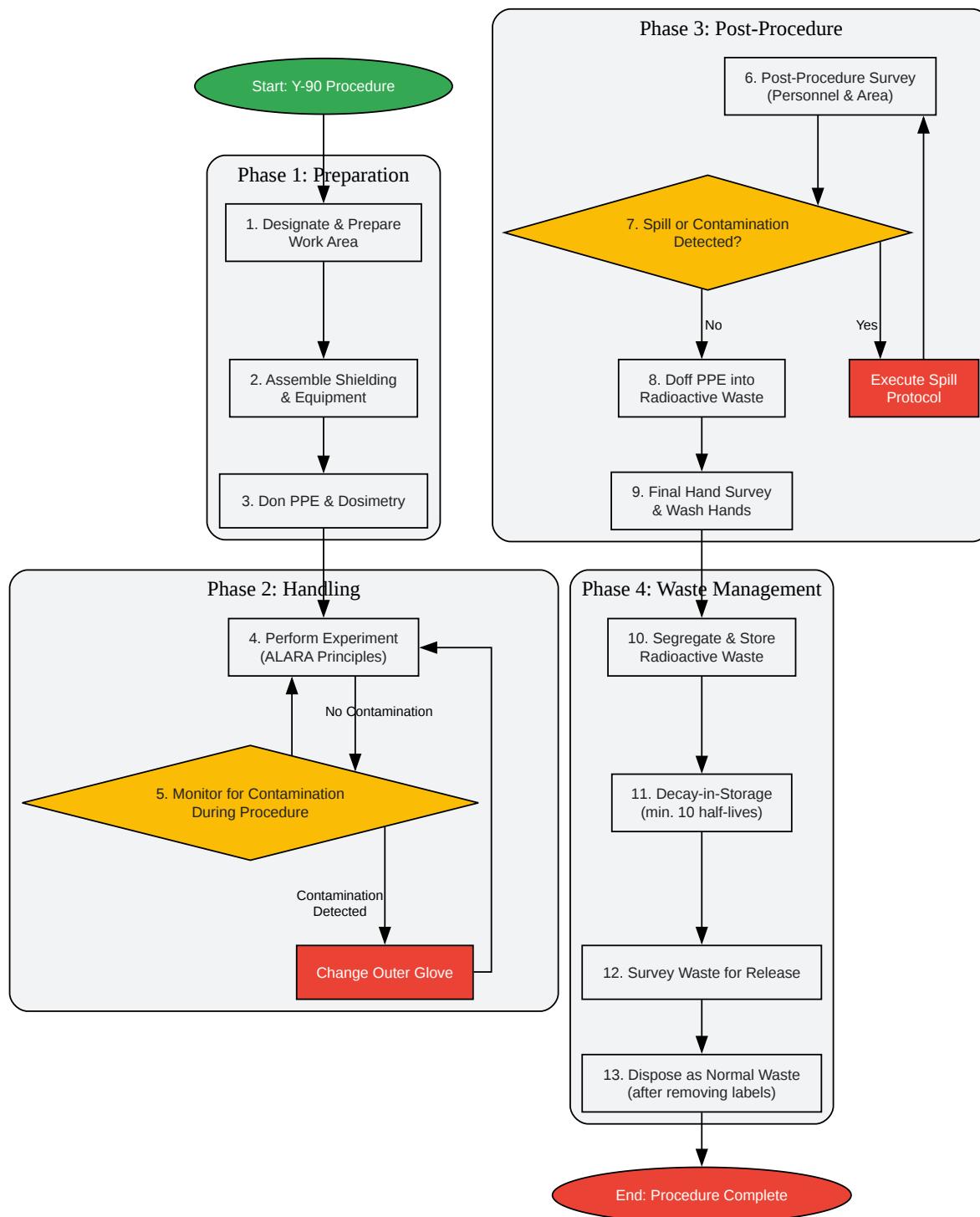
- Post-procedure Survey: After completing the work and securing the Y-90, conduct a thorough survey of the work area, equipment, and yourself.[7]
- Decontamination: If any contamination is detected, decontaminate the area immediately according to the spill management protocol.
- Doff PPE: Remove PPE in the designated area, starting with the shoe covers and outer gloves, and place them in the radioactive waste container.
- Final Hand Survey: After removing gloves, perform a final survey of your hands. Wash hands thoroughly.[7]
- Record Keeping: Document the use of the radioisotope, including the amount used, date, and user, in the laboratory's radioisotope usage log.[7]

Operational and Disposal Plans

Spill Management Protocol

- Notify: Immediately notify all personnel in the area of the spill.
- Isolate: Secure the area to prevent entry and the spread of contamination.[16]
- Contain: Cover the spill with absorbent paper, moving from the outside of the spill inward.[16]
- Shield: If possible, shield the spill area without further spreading contamination.[16]
- Assess: Monitor all personnel involved for contamination and begin decontamination if necessary.
- Decontaminate:
 - Wearing appropriate PPE, clean the spill area using decontamination solutions and absorbent materials.
 - Place all contaminated cleaning materials into the designated radioactive waste container.
- Survey: After decontamination, perform a wipe test and use a survey meter to ensure the area is free of contamination.

- Report: Notify the Radiation Safety Officer (RSO) of the incident.[\[16\]](#)


Radioactive Waste Disposal Plan

Proper segregation and disposal of radioactive waste are crucial.

- Segregation:
 - Solid Waste: All contaminated solid items (gloves, absorbent paper, plasticware, etc.) must be placed in a clearly labeled, dedicated radioactive waste container.[\[7\]](#) Do not mix non-radioactive waste with radioactive waste.
 - Liquid Waste: Y-90 contaminated aqueous waste should be collected in a designated, labeled container.
 - Sharps Waste: Contaminated needles and blades must be placed in a labeled, puncture-proof radioactive sharps container.
- Storage:
 - Store radioactive waste in a secure, shielded location away from high-traffic areas.
 - The storage area should be clearly marked with radiation warning signs.
- Decay-in-Storage: Due to its relatively short half-life of 2.67 days, Y-90 waste can be held for decay-in-storage. A general rule is to store the waste for at least 10 half-lives (approximately 27 days) to allow the radioactivity to decay to background levels.
- Pre-disposal Survey:
 - Before disposing of the decayed waste as regular trash, monitor the container with a survey meter to confirm that radiation levels are indistinguishable from background.
 - Obliterate or remove all radiation symbols from the container before disposal.
- Documentation: Maintain accurate records of all radioactive waste, including the date of disposal and survey results.

Safety Workflow for Yttrium-90 Handling

The following diagram illustrates the logical workflow for safely handling **Yttrium-90**, from preparation to disposal.

[Click to download full resolution via product page](#)

Diagram of the Y-90 Safety and Handling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Yttrium-90 - Wikipedia [en.wikipedia.org]
- 2. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 3. radiacode.com [radiacode.com]
- 4. radiacode.com [radiacode.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Radiation Protection Guidance For Hospital Staff – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Manual on the proper use of yttrium-90-labeled anti-P-cadherin antibody injection for radionuclide therapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhbristol.nhs.uk [uhbristol.nhs.uk]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. mpcphysics.com [mpcphysics.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. Optimal radiation shielding for beta and bremsstrahlung radiation emitted by (89)Sr and (90)Y: validation by empirical approach and Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mpcphysics.com [mpcphysics.com]
- 15. researchgate.net [researchgate.net]
- 16. umaryland.edu [umaryland.edu]
- To cite this document: BenchChem. [Essential Safety and Logistical Guide for Handling Yttrium-90]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217062#personal-protective-equipment-for-handling-yttrium-90>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com